Cas no 2229286-70-6 (1-1-(4-methylcyclohexyl)cyclopropylethan-1-ol)

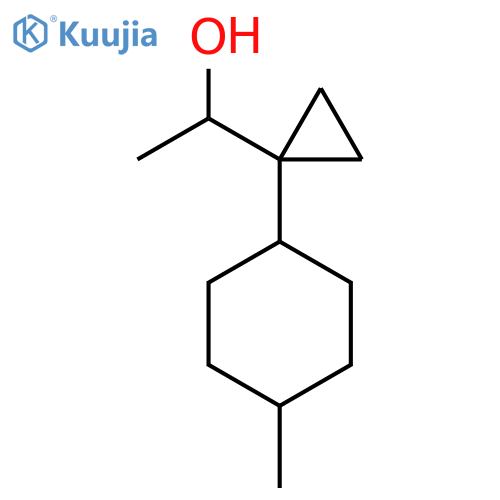

2229286-70-6 structure

商品名:1-1-(4-methylcyclohexyl)cyclopropylethan-1-ol

1-1-(4-methylcyclohexyl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-1-(4-methylcyclohexyl)cyclopropylethan-1-ol

- 2229286-70-6

- 1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol

- EN300-1735441

-

- インチ: 1S/C12H22O/c1-9-3-5-11(6-4-9)12(7-8-12)10(2)13/h9-11,13H,3-8H2,1-2H3

- InChIKey: LURZLMYDCFGMGW-UHFFFAOYSA-N

- ほほえんだ: OC(C)C1(CC1)C1CCC(C)CC1

計算された属性

- せいみつぶんしりょう: 182.167065321g/mol

- どういたいしつりょう: 182.167065321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 20.2Ų

1-1-(4-methylcyclohexyl)cyclopropylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1735441-0.1g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 0.1g |

$1269.0 | 2023-09-20 | ||

| Enamine | EN300-1735441-1.0g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 1g |

$1442.0 | 2023-06-04 | ||

| Enamine | EN300-1735441-5.0g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 5g |

$4184.0 | 2023-06-04 | ||

| Enamine | EN300-1735441-1g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 1g |

$1442.0 | 2023-09-20 | ||

| Enamine | EN300-1735441-0.25g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 0.25g |

$1328.0 | 2023-09-20 | ||

| Enamine | EN300-1735441-0.05g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 0.05g |

$1212.0 | 2023-09-20 | ||

| Enamine | EN300-1735441-10.0g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 10g |

$6205.0 | 2023-06-04 | ||

| Enamine | EN300-1735441-10g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 10g |

$6205.0 | 2023-09-20 | ||

| Enamine | EN300-1735441-5g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 5g |

$4184.0 | 2023-09-20 | ||

| Enamine | EN300-1735441-2.5g |

1-[1-(4-methylcyclohexyl)cyclopropyl]ethan-1-ol |

2229286-70-6 | 2.5g |

$2828.0 | 2023-09-20 |

1-1-(4-methylcyclohexyl)cyclopropylethan-1-ol 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

2229286-70-6 (1-1-(4-methylcyclohexyl)cyclopropylethan-1-ol) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬